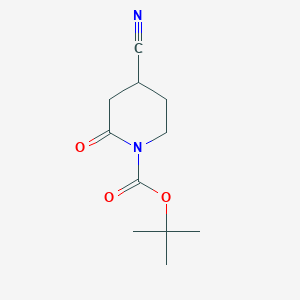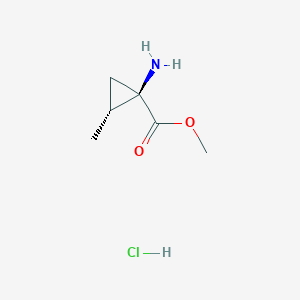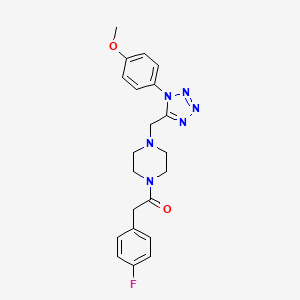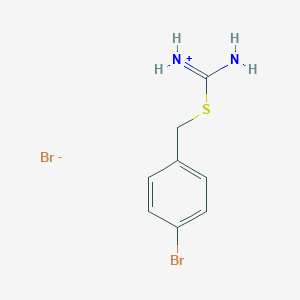![molecular formula C16H18BrNO2 B2620638 N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide CAS No. 2094184-50-4](/img/structure/B2620638.png)
N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide, also known as BRD-0476, is a small molecule compound that has been studied for its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide involves the inhibition of specific proteins involved in various signaling pathways. In cancer research, N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide targets the protein BRD4, which is involved in the regulation of gene expression and cell proliferation. In inflammation research, N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide targets the protein IKKβ, which is involved in the production of pro-inflammatory cytokines. In neurological disorder research, N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide targets the protein HDAC6, which is involved in the regulation of protein degradation and neuroinflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide vary depending on the specific disease being studied. In cancer research, N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In inflammation research, N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide has been shown to reduce the production of pro-inflammatory cytokines and improve tissue damage. In neurological disorder research, N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide has been shown to improve cognitive function and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide in lab experiments is its specificity for certain proteins involved in disease pathways, which allows for targeted therapeutic interventions. Another advantage is its ability to cross the blood-brain barrier, making it a potential candidate for neurological disorder research. One limitation of using N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide in lab experiments is its potential toxicity and side effects, which need to be carefully monitored and studied.
Future Directions
For N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide research include further studies on its potential therapeutic applications in various diseases, optimization of its synthesis method to increase yield and purity, and development of more specific and potent analogs. Additionally, studies on the pharmacokinetics and pharmacodynamics of N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide are needed to determine its safety and efficacy in human clinical trials.
Synthesis Methods
The synthesis of N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide involves the reaction of 5-bromo-2-ethoxybenzylamine with 1-cyclopropyl-2-butyn-1-ol in the presence of a palladium catalyst. This reaction results in the formation of the final product, N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide, with a yield of 70%.
Scientific Research Applications
N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific proteins involved in cancer cell signaling pathways. In inflammation research, N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
properties
IUPAC Name |
N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2/c1-3-5-16(19)18(14-7-8-14)11-12-10-13(17)6-9-15(12)20-4-2/h6,9-10,14H,4,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQVVZAPLLEEOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)CN(C2CC2)C(=O)C#CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2620555.png)

![6-Methyl-N-[(5-methylfuran-2-yl)methyl]-N-propan-2-yl-1H-indole-2-carboxamide](/img/structure/B2620557.png)

![(3,4-Diethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2620562.png)
![Lithium;2-[5-[(2-methylpropan-2-yl)oxycarbonyl]spiro[6,7-dihydroimidazo[4,5-c]pyridine-4,4'-oxane]-1-yl]acetate](/img/structure/B2620563.png)




![2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2620574.png)
![ethyl 1-{[3-(4-chlorophenyl)-5-oxo-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl]acetyl}piperidine-3-carboxylate](/img/no-structure.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-bromofuran-2-carboxamide](/img/structure/B2620578.png)